molecular formula C16H30O2 B025163 Cyclohexanecarboxylic acid, 4-nonyl- CAS No. 101564-26-5

Cyclohexanecarboxylic acid, 4-nonyl-

Cat. No. B025163
M. Wt: 254.41 g/mol
InChI Key: ZSIQDVRFEYRRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanecarboxylic acid, 4-nonyl- (CHC) is a type of fatty acid that has been extensively studied for its potential therapeutic applications. CHC is a member of the nonanoic acid family and is commonly found in various biological systems.

Mechanism Of Action

The mechanism of action of Cyclohexanecarboxylic acid, 4-nonyl- is not fully understood. However, studies have shown that Cyclohexanecarboxylic acid, 4-nonyl- inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory pathway. Cyclohexanecarboxylic acid, 4-nonyl- has also been found to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

Cyclohexanecarboxylic acid, 4-nonyl- has been found to have various biochemical and physiological effects. Studies have shown that Cyclohexanecarboxylic acid, 4-nonyl- can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Cyclohexanecarboxylic acid, 4-nonyl- has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, Cyclohexanecarboxylic acid, 4-nonyl- has been found to reduce the production of reactive oxygen species (ROS), which are known to contribute to various diseases, including cancer and inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using Cyclohexanecarboxylic acid, 4-nonyl- in lab experiments is its low toxicity. Cyclohexanecarboxylic acid, 4-nonyl- has been found to have low toxicity in various cell lines and animal models. In addition, Cyclohexanecarboxylic acid, 4-nonyl- is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using Cyclohexanecarboxylic acid, 4-nonyl- in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Cyclohexanecarboxylic acid, 4-nonyl-. One of the future directions is to investigate the potential use of Cyclohexanecarboxylic acid, 4-nonyl- in the treatment of viral infections, such as hepatitis C. Another future direction is to investigate the potential use of Cyclohexanecarboxylic acid, 4-nonyl- in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. In addition, further studies are needed to elucidate the mechanism of action of Cyclohexanecarboxylic acid, 4-nonyl- and its potential side effects.
Conclusion:
In conclusion, Cyclohexanecarboxylic acid, 4-nonyl- is a type of fatty acid that has been extensively studied for its potential therapeutic applications. Cyclohexanecarboxylic acid, 4-nonyl- has anti-inflammatory, anti-tumor, and anti-viral properties and has been found to inhibit the growth of various cancer cells and the replication of the hepatitis C virus. Cyclohexanecarboxylic acid, 4-nonyl- has low toxicity and is relatively easy to synthesize, making it a promising candidate for further study. However, further studies are needed to elucidate the mechanism of action of Cyclohexanecarboxylic acid, 4-nonyl- and its potential side effects.

Synthesis Methods

Cyclohexanecarboxylic acid, 4-nonyl- can be synthesized through various methods, including the oxidation of nonanoic acid, the reduction of 4-nitrobenzyl cyclohexanecarboxylate, and the hydrolysis of 4-nonyl cyclohexanecarboxylic anhydride. Among these methods, the hydrolysis of 4-nonyl cyclohexanecarboxylic anhydride is the most commonly used method to synthesize Cyclohexanecarboxylic acid, 4-nonyl-.

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-nonyl- has been extensively studied for its potential therapeutic applications. Studies have shown that Cyclohexanecarboxylic acid, 4-nonyl- has anti-inflammatory, anti-tumor, and anti-viral properties. Cyclohexanecarboxylic acid, 4-nonyl- has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and colon cancer. Cyclohexanecarboxylic acid, 4-nonyl- has also been found to inhibit the replication of the hepatitis C virus.

properties

CAS RN

101564-26-5

Product Name

Cyclohexanecarboxylic acid, 4-nonyl-

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

4-nonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h14-15H,2-13H2,1H3,(H,17,18)

InChI Key

ZSIQDVRFEYRRQX-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1CCC(CC1)C(=O)O

Canonical SMILES

CCCCCCCCCC1CCC(CC1)C(=O)O

Other CAS RN

101564-26-5

Origin of Product

United States

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